Lisinopril is an angiotensin converting enzyme inhibitor (ACEI) used to treat hypertension, heart failure, and myocardial infarction. Lisinopril and [captopril] are the only ACEIs that are not prodrugs. It functions by inhibition of angiotensin converting enzyme as well as the renin angiotensin aldosterone system. ACEIs are commonly used as a first line therapy in the treatment of hypertension, along with thiazide diuretics or beta blockers. Lisinopril was granted FDA approval on 29 December 1987.
Lisinopril anhydrous is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of lisinopril anhydrous is as an Angiotensin-converting Enzyme Inhibitor.
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the therapy of hypertension and heart failure. Lisinopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury that can be severe and even fatal.
Lisinopril is an orally bioavailable, long-acting angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Lisinopril, a synthetic peptide derivative, specifically and competitively inhibits ACE, which results in a decrease in the production of the potent vasoconstrictor angiotensin II and, so, diminished vasopressor activity. In addition, angiotensin II-stimulated aldosterone secretion by the adrenal cortex is decreased which results in a decrease in sodium and water retention and an increase in serum potassium.
Lisinopril Anhydrous is the anhydrous form of the long-acting angiotensin-converting enzyme (ACE) inhibitor lisinopril with antihypertensive activity. Lisinopril, a synthetic peptide derivative, competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II and results in vasodilation. Lisinopril also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors), orally active, that has been used in the treatment of hypertension and congestive heart failure.
Lisinopril
CAS No.: 76547-98-3
VCID: VC21338164
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used primarily to treat high blood pressure (hypertension) and heart failure. It works by relaxing blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently. Lisinopril is marketed under several brand names, including Prinivil and Zestril . Mechanism of ActionLisinopril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By blocking this conversion, lisinopril reduces blood pressure and decreases the workload on the heart, which is beneficial for patients with heart failure . Clinical Uses
Dosage and AdministrationThe dosage of lisinopril varies based on the condition being treated:
Side EffectsLisinopril can cause several side effects, ranging from mild to severe: The ATLAS TrialThe Assessment of Treatment with Lisinopril and Survival (ATLAS) trial compared the effects of low-dose (2.5 to 5 mg daily) versus high-dose (32.5 to 35 mg daily) lisinopril in patients with heart failure. The results showed that high-dose lisinopril significantly reduced the risk of death or hospitalization and hospitalizations for heart failure compared to low-dose therapy .
Safety and TolerabilityClinical trials have shown that lisinopril is generally well-tolerated, though it can cause adverse effects such as dizziness and cough. In the ATLAS trial, dizziness and renal insufficiency were more common in the high-dose group . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 76547-98-3 | ||||||||||||
Product Name | Lisinopril | ||||||||||||
Molecular Formula | C21H31N3O5 | ||||||||||||
Molecular Weight | 405.5 g/mol | ||||||||||||
IUPAC Name | (2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C21H31N3O5/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29)/t16-,17-,18-/m0/s1 | ||||||||||||
Standard InChIKey | RLAWWYSOJDYHDC-BZSNNMDCSA-N | ||||||||||||
Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O | ||||||||||||
SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | ||||||||||||
Canonical SMILES | C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O | ||||||||||||
Appearance | White Solid | ||||||||||||
Melting Point | 148 | ||||||||||||
Physical Description | Solid | ||||||||||||
Purity | > 95% | ||||||||||||
Quantity | Milligrams-Grams | ||||||||||||
Related CAS | 83915-83-7 (Parent) | ||||||||||||
Shelf Life | Stable under recommended storage conditions. | ||||||||||||
Solubility | 97 mg/mL | ||||||||||||
Synonyms | (s)-1-(n(sup2)-(1-carboxy-3-phenylpropyl)-l-lysyl)-l-proline; lysinopril; mk0521; mk-0521; mk522; PRINIL; PRINIVIL; n-{n-[(s)-1-carboxy-3-phenylpropyl]-l-lysyl}-l-proline | ||||||||||||
Vapor Pressure | 3.95X10-15 mm Hg at 25 °C (est) | ||||||||||||
Reference | Thomson AH, Kelly JG, Whiting B: Lisinopril population pharmacokinetics in elderly and renal disease patients with hypertension. Br J Clin Pharmacol. 1989 Jan;27(1):57-65. doi: 10.1111/j.1365-2125.1989.tb05335.x. [PMID:2539850] Beermann B: Pharmacokinetics of lisinopril. Am J Med. 1988 Sep 23;85(3B):25-30. doi: 10.1016/0002-9343(88)90346-4. [PMID:2844083] Goa KL, Balfour JA, Zuanetti G: Lisinopril. A review of its pharmacology and clinical efficacy in the early management of acute myocardial infarction. Drugs. 1996 Oct;52(4):564-88. doi: 10.2165/00003495-199652040-00011. [PMID:8891468] Laurent S: Antihypertensive drugs. Pharmacol Res. 2017 Oct;124:116-125. doi: 10.1016/j.phrs.2017.07.026. Epub 2017 Aug 2. [PMID:28780421] Te Riet L, van Esch JH, Roks AJ, van den Meiracker AH, Danser AH: Hypertension: renin-angiotensin-aldosterone system alterations. Circ Res. 2015 Mar 13;116(6):960-75. doi: 10.1161/CIRCRESAHA.116.303587. [PMID:25767283] Wright JM, Musini VM, Gill R: First-line drugs for hypertension. Cochrane Database Syst Rev. 2018 Apr 18;4:CD001841. doi: 10.1002/14651858.CD001841.pub3. [PMID:29667175] Herman LL, Bashir K: Angiotensin Converting Enzyme Inhibitors (ACEI) . [PMID:28613705] FDA Approved Drug Products: Lisinopril Oral Tablet FDA Approved Drug Products: Lisinopril Oral Solution FDA Approved Drug Products: Lisinopril and Hydrochlorothiazide Oral Tablet Cayman Chemicals: Lisinopril MSDS |
||||||||||||
PubChem Compound | 5362119 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume